N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide

Description

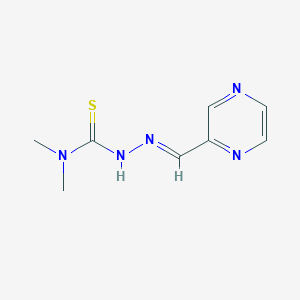

N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide (CAS: 194479-81-7) is a thiosemicarbazone derivative with the molecular formula C₈H₁₁N₅S and a molecular weight of 209.27 g/mol . Structurally, it features a pyrazine ring conjugated to a hydrazinecarbothioamide backbone, with dimethyl substituents on the terminal nitrogen. This compound is synthesized via condensation of pyrazine-2-carbaldehyde with N,N-dimethylthiosemicarbazide, often catalyzed by acetic acid under reflux conditions . Its unique structure enables metal chelation, particularly iron (Fe), which underpins its biological activities, including antifungal and antitumor effects .

Properties

Molecular Formula |

C8H11N5S |

|---|---|

Molecular Weight |

209.27 g/mol |

IUPAC Name |

1,1-dimethyl-3-[(E)-pyrazin-2-ylmethylideneamino]thiourea |

InChI |

InChI=1S/C8H11N5S/c1-13(2)8(14)12-11-6-7-5-9-3-4-10-7/h3-6H,1-2H3,(H,12,14)/b11-6+ |

InChI Key |

HDCNFEZMNLOQFB-IZZDOVSWSA-N |

Isomeric SMILES |

CN(C)C(=S)N/N=C/C1=NC=CN=C1 |

Canonical SMILES |

CN(C)C(=S)NN=CC1=NC=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide typically involves the condensation reaction of 2-pyrazinecarboxaldehyde with N,N-dimethylhydrazinecarbothioamide. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives and hydrazine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide features a hydrazinecarbothioamide moiety, which is known for its potential to form complexes with metal ions. The compound exists in a stable configuration that allows for extensive electron delocalization, making it a versatile ligand in coordination chemistry. The structural characteristics include:

- Thione form : The compound predominantly exists in the thione form, which is confirmed by bond distances indicative of a C=S double bond.

- Planarity : The hydrazinecarbothioamide part of the molecule is nearly planar, facilitating intramolecular interactions that stabilize its conformation.

Anticancer Activity

Research indicates that derivatives of hydrazinecarbothioamide, including this compound, exhibit significant anticancer properties. These compounds can inhibit critical enzymatic pathways responsible for DNA synthesis, such as ribonucleotide reductase and DNA polymerase α. For instance:

- Mechanism of Action : The cytotoxicity observed in these compounds is largely attributed to their ability to chelate iron ions, leading to the generation of reactive oxygen species (ROS) within cells, which can induce apoptosis in cancer cells .

- Clinical Potential : Some derivatives are undergoing clinical trials for various cancers, showcasing their potential as therapeutic agents .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Hydrazinecarbothioamide derivatives have shown activity against a range of bacterial strains and fungi, making them candidates for developing new antibiotics .

Coordination Chemistry

This compound acts as a multidentate ligand capable of forming stable complexes with transition metals. These complexes have applications in:

- Catalysis : Metal complexes derived from this compound can catalyze various chemical reactions, including oxidation and reduction processes.

- Material Science : The unique properties of these complexes are being investigated for use in organic electronics and photonic materials due to their non-linear optical properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiosemicarbazones are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide with structurally and functionally related derivatives:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Variations and Bioactivity Pyrazine vs. Pyridine/Quinoline Rings: The pyrazine ring in the target compound enhances electron delocalization, improving Fe chelation efficiency compared to pyridine-based analogs (e.g., Triapine analogs) . Quinoline derivatives exhibit higher molecular weights (e.g., 272.37 g/mol) and DNA intercalation properties due to aromatic stacking . Substituent Effects: Dimethyl groups on the terminal nitrogen (as in the target compound) increase lipophilicity, enhancing membrane permeability compared to non-alkylated thiosemicarbazones .

Mechanistic Differences Iron Chelation: The target compound and its ethylidene analog (5a) act as tridentate ligands, binding Fe via the pyrazine N, hydrazinic N, and thione S. This mechanism disrupts Fe-dependent pathways in cancer cells, unlike acetophenone-derived thiosemicarbazones, which lack coordinating pyrazine N and show reduced activity . Antioxidant vs. Anticancer Activity: Triapine analogs (e.g., compound 6 in ) exhibit dual antioxidant and anticancer effects, whereas the target compound focuses on Fe chelation-mediated cytotoxicity .

Synthetic Approaches Most analogs are synthesized via acid-catalyzed condensation (e.g., acetic acid in methanol). The target compound shares this route but requires precise control to avoid byproducts like Schiff bases .

Crystallographic and Conformational Insights

- The Z-configuration in pyridine-based analogs (e.g., ) stabilizes intramolecular hydrogen bonds (N–H···N), enhancing planarity and metal-binding capacity. The target compound’s pyrazine ring likely adopts similar planar geometry .

Research Findings and Implications

- Antifungal Activity: The target compound demonstrates broad-spectrum antifungal activity, outperforming non-chelating derivatives like acetophenone thiosemicarbazones .

- Structure-Activity Relationship (SAR): Electron-Withdrawing Groups: Pyrazine’s electron-deficient ring enhances redox inactivity in Fe complexes, reducing oxidative stress compared to phenolic derivatives .

Biological Activity

N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazine ring, which is known for its biological relevance. The thioamide functional group enhances the compound's reactivity and biological interactions.

Cytotoxicity

Cytotoxicity Evaluation : The cytotoxic effects of this compound have been assessed using various cell lines, including tumor and non-tumor cells. The MTT assay is commonly employed to evaluate cell viability.

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| VERO (African green monkey kidney) | 15 - 30 | Moderate cytotoxicity observed |

| HeLa (cervical cancer) | 5 - 10 | Significant cytotoxic effects noted |

| MCF-7 (breast cancer) | 10 - 20 | Potential for use in breast cancer therapy |

Studies indicate that the compound exhibits selective cytotoxicity towards cancer cell lines while showing lower toxicity in normal cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism of action often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Antimicrobial Efficacy :

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Effective against Gram-positive bacteria |

| Escherichia coli | 16 | Moderate activity |

| Candida albicans | 32 | Fungal activity confirmed |

The compound's effectiveness against Mycobacterium tuberculosis has also been highlighted, with studies reporting MIC values comparable to standard antitubercular drugs .

The exact mechanism of action for this compound remains under investigation. However, it is believed to involve:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for microbial survival.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Interference with DNA Replication : Some studies suggest that it may affect DNA synthesis in bacterial cells.

Case Studies and Research Findings

Recent research has focused on the synthesis of this compound and its derivatives, evaluating their biological activities through structure-activity relationship (SAR) studies. For instance:

Q & A

Q. Table 1: Key Bond Distances from SC-XRD

| Bond | Distance (Å) | Significance |

|---|---|---|

| C13=S1 | 1.68 | Confirms thione tautomer |

| N3–N2 | 1.37 | Resonance-stabilized single bond |

| C14–N4 | 1.45 | N,N-dimethyl group geometry |

Q. Table 2: Biological Activity Profiles

| Assay Type | IC₅₀/EC₅₀ (μM) | Mechanism |

|---|---|---|

| Antifungal | 5.8–12.4 | Fe(III) chelation |

| Anticancer | 3.2–8.7 | Cu(II)-mediated ROS generation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.